1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride
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Overview
Description
Tenapanor hydrochloride is a novel, small molecule medication primarily used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic kidney disease. It functions as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), which is predominantly found in the kidney and intestines . By inhibiting this exchanger, tenapanor hydrochloride reduces sodium absorption in the intestines, thereby increasing water secretion and accelerating intestinal transit time .
Preparation Methods
The synthesis of tenapanor hydrochloride involves several steps, starting with the preparation of its free base form. The process typically includes the use of polar organic solvents for crystallization . Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it meets pharmaceutical standards .
Chemical Reactions Analysis
Tenapanor hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents used include halogens and sulfonyl groups, which facilitate the substitution of specific atoms or groups within the molecule.
Scientific Research Applications
Tenapanor hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sodium/hydrogen exchanger inhibitors.
Mechanism of Action
Tenapanor hydrochloride exerts its effects by selectively inhibiting the sodium/hydrogen exchanger isoform 3 (NHE3) on the apical surface of enterocytes in the intestines . This inhibition reduces sodium absorption, leading to increased water secretion into the intestinal lumen, which accelerates intestinal transit time and softens stool consistency . Additionally, it decreases intestinal permeability and visceral hypersensitivity, thereby reducing abdominal pain .
Comparison with Similar Compounds
Tenapanor hydrochloride is unique compared to other NHE3 inhibitors due to its minimal systemic absorption and targeted action in the gastrointestinal tract . Similar compounds include:
AZD1722: Another NHE3 inhibitor with similar properties but different pharmacokinetics.
RDX5791: A compound with comparable effects on sodium absorption but varying degrees of systemic availability.
Tenapanor hydrochloride stands out due to its efficacy in treating IBS-C and chronic kidney disease while minimizing systemic exposure and associated side effects .
Properties
Molecular Formula |
C50H68Cl6N8O10S2 |
---|---|
Molecular Weight |
1218.0 g/mol |
IUPAC Name |
1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride |
InChI |
InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H |
InChI Key |
VFRAXTZDILCRKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl |
Origin of Product |
United States |
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